Mucin-1 precursor (12-20) is a peptide derived from the Mucin-1 protein, which is a significant component of the human mucin family. Mucin-1 is a large, transmembrane glycoprotein expressed predominantly in epithelial tissues, particularly in the reproductive tract and various glandular tissues. The human MUC1 gene spans approximately 4 to 7 kilobases and consists of seven exons that can undergo alternative splicing, resulting in transcripts ranging from 3.7 to 6.4 kilobases. The protein features a large extracellular domain characterized by tandem repeats rich in serine, threonine, and proline, which are potential sites for extensive O-glycosylation .
Mucin-1 is classified as a membrane-bound mucin due to its structure, which includes a hydrophobic transmembrane domain that anchors it within the cell membrane. It plays crucial roles in cell signaling, adhesion, and protection of epithelial surfaces. Mucin-1 is involved in various biological processes, including immune response modulation and tumor progression, making it a focal point in cancer research .
The synthesis of Mucin-1 precursor involves intricate biochemical pathways primarily focused on glycosylation processes. The initial step in synthesizing O-GalNAc glycans involves the attachment of UDP-N-acetylgalactosamine to serine or threonine residues of the protein. This reaction is catalyzed by polypeptide N-acetylgalactosaminyltransferases. Following this, the glycoprotein undergoes further modifications within the endoplasmic reticulum and Golgi apparatus, where N-glycosylation occurs through the transfer of complex glycan structures to asparagine residues .
The production of Mucin-1 is regulated by various transcription factors that bind to specific promoter regions of the MUC1 gene, influencing its expression in response to cellular signals such as cytokines .
Mucin-1 precursor consists of a large extracellular domain characterized by approximately 20 to 125 tandem repeats of 20 amino acids. This domain is heavily glycosylated, contributing to its molecular weight, which ranges from 120 kDa for the core protein to 250–500 kDa for the fully glycosylated form . The structural complexity arises from its extensive post-translational modifications that affect its function and interactions with other cellular components.
The primary chemical reactions involving Mucin-1 precursor include glycosylation reactions that modify its structure and function. These reactions are critical for determining the biological activity of Mucin-1 in various physiological contexts. For instance, aberrant glycosylation patterns are often observed in cancer cells, affecting cell adhesion properties and immune evasion mechanisms .
Additionally, proteolytic cleavage events can occur at specific sites within the Mucin-1 structure, leading to the shedding of extracellular domains into circulation, which has implications for tumor progression and metastasis .
Mucin-1 functions primarily as a protective barrier on epithelial surfaces while also participating in signaling pathways that influence cell behavior. Its mechanism of action involves interactions with various receptors and ligands on neighboring cells, modulating processes such as cell proliferation and differentiation. For example, Mucin-1 can interact with β-catenin, influencing Wnt signaling pathways critical for cellular growth and development .
In cancer biology, altered expression levels of Mucin-1 are associated with poor prognosis due to its role in promoting tumor cell adhesion and metastasis .
Mucin-1 precursor exhibits several notable physical properties:
Chemical properties include its susceptibility to proteolytic cleavage and modifications through glycosylation, which are essential for its biological functions.
Mucin-1 precursor has significant applications in biomedical research:
The Mucin-1 precursor (MUC1) is a high-molecular-weight transmembrane glycoprotein characterized by its extensive extracellular domain. This domain consists primarily of a Variable Number Tandem Repeat (VNTR) region, comprising 20-125 repeats of a conserved 20-amino-acid sequence (HGVTSAPDTRPAPGSTAPPA) [1] [2] [5]. Each repeat contains five potential O-glycosylation sites at serine (Ser) and threonine (Thr) residues, with Thr-9 (within the APDTR motif) representing an immunodominant epitope [1] [8]. The VNTR region is flanked by N-terminal signal sequences and a C-terminal domain that includes a SEA (Sea-urchin sperm protein, Enterokinase, Agrin) module, a single transmembrane domain, and a cytoplasmic tail [1] [2].
Genetic polymorphism in the VNTR region significantly influences MUC1 structure and function. Allelic variation results in differing numbers of tandem repeats (ranging from 20 to 125) between individuals and across tissues [1] [2]. This polymorphism directly impacts:
Table 1: Impact of MUC1 VNTR Polymorphism on Structure and Function
VNTR Allele Size | Ectodomain Length | Epitope (APDTR) Density | Steric Hindrance Efficacy | Potential for Immune Recognition |
---|---|---|---|---|
Low (20-40 repeats) | Shorter (~200 nm) | Lower | Reduced | Lower (unless deglycosylated) |
Medium (40-80 repeats) | Moderate | Medium | Moderate | Medium |
High (80-125 repeats) | Longest (~500 nm) | Highest | Strongest | Highest (if aberrantly exposed) |
The SEA domain (located near the transmembrane domain) is essential for the post-translational processing of the MUC1 precursor into its mature heterodimeric form (MUC1-N/MUC1-C) [1] [2] [5]. This process involves a unique autoproteolytic mechanism:
The defining feature of the MUC1 VNTR, particularly within the 20-amino acid repeat motif encompassing positions 12-20 (core sequence: PDTRPAPGS), is its dense O-glycosylation. This modification is initiated in the Golgi apparatus by a family of up to 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc Ts or GALNTs) [3] [8] [9].
Table 2: Major Core O-Glycan Structures on MUC1 in Normal vs. Tumor Cells
Core Structure | Enzyme(s) Required | Structure | Predominant Location | Functional Consequence |
---|---|---|---|---|
Core 1 (T antigen) | T-synthase (C1GalT1) + Cosmc (chaperone) | Galβ1-3GalNAcα1-O-S/T | Tumor Cells | Partial masking; exposes some peptide epitopes |
Core 2 | Core 2 β1,6-GlcNAcT (C2GnT1,2,3) acting on Core 1 | GlcNAcβ1-6(Galβ1-3)GalNAcα1-O-S/T | Normal Cells | Full extension/masking; barrier function |
Core 3 | β3Gn-T6 (Core 3 β1,3-GlcNAcT) | GlcNAcβ1-3GalNAcα1-O-S/T | Normal GI Tract | Less common; precursor to Core 4 |
Tn antigen | GALNT only (no extension) | GalNAcα1-O-S/T | Tumor Cells | Strongly immunogenic; poor barrier |
Sialyl-Tn (sTn) | ST6GalNAc-I acting on Tn | Neu5Acα2-6GalNAcα1-O-S/T | Tumor Cells | Immune suppressive; correlates with poor prognosis |
A hallmark of epithelial cancers (e.g., breast, ovarian, pancreatic) is the aberrant glycosylation of MUC1, often referred to as Tumor-Associated MUC1 (TA-MUC1). This involves significant alterations in both the expression and processing of the MUC1 precursor, particularly within the VNTR region and the 12-20 motif [5] [8].
Table 3: Major Tumor-Associated MUC1 Glycoforms and Their Interactions
Tumor-Associated Glycoform | Structure | Associated Lectin/Receptor | Biological Consequence | Therapeutic Target |
---|---|---|---|---|
Tn-MUC1 | GalNAcα1-O-S/T (on peptide epitope) | MGL, Anti-Tn antibodies | Immune suppression (MGL); Antigenicity | CAR T-cells (5E5 scFv), Vaccines |
sTn-MUC1 | Neu5Acα2-6GalNAcα1-O-S/T | Siglecs (e.g., Siglec-9) | Strong immune suppression; Poor prognosis | Antibodies, Vaccines |
T/sT-MUC1 | Galβ1-3GalNAcα1-O-S/T (sialylated) | Selectins, Anti-TF antibodies | Metastasis (Selectins); Antigenicity | Selectin inhibitors, Vaccines |
Exposed PDTR peptide | APDTRPAP (deglycosylated Thr) | Anti-MUC1 antibodies (e.g., HMFG) | Immune recognition (potential) | Antibodies, Vaccines, Diagnostics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7